methyl lucidenate F
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Overview
Description
Methyl lucidenate F is a triterpenoid.
Scientific Research Applications
Cytotoxic Activity
Methyl lucidenate F, along with other triterpenoids isolated from Ganoderma lucidum, has demonstrated significant cytotoxic activity against various tumor cells. This includes activity against Hep G2, Hep G2,2,15, and P-388 tumor cells, suggesting potential applications in cancer research and treatment (Wu, Shi, & Kuo, 2001).
Tyrosinase Inhibition and Potential for Skin-Whitening
This compound has been identified as a novel inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. Its inhibitory action suggests potential use in developing skin-whitening agents or treatments for hyperpigmentation, offering an alternative to current treatments that may have high toxicities (Zhang et al., 2011).
Inhibition of Epstein-Barr Virus Activation
Compounds including this compound have shown potent inhibitory effects on the induction of the Epstein-Barr virus early antigen by tetradecanoylphorbol-13-acetate in Raji cells. This indicates potential for use in research or therapy related to the Epstein-Barr virus (Iwatsuki et al., 2003).
Properties
Molecular Formula |
C28H38O6 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H38O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-16,19H,8-14H2,1-7H3/t15-,16-,19+,26+,27-,28+/m1/s1 |
InChI Key |
ZXYSCJISDAKHPX-IRFVERNZSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Synonyms |
methyl lucidenate F methyllucidenate F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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